

Application Notes and Protocols for LEQ803 In Vitro Assays

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These application notes provide detailed protocols for in vitro assays to characterize the activity of **LEQ803**, the N-Desmethyl metabolite of the CDK4/6 inhibitor Ribociclib. The described assays are designed to investigate the potential of **LEQ803** to act as a molecular glue, inducing the degradation of target proteins through recruitment to the CRL4-DCAF15 E3 ubiquitin ligase complex.

Introduction

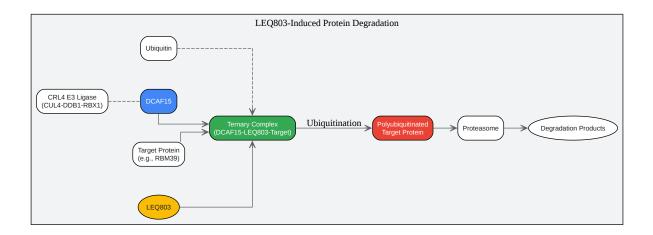
LEQ803 is an active metabolite of Ribociclib, a well-characterized inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[1][2] Recent discoveries in targeted protein degradation have highlighted a class of small molecules, known as molecular glue degraders, that induce the ubiquitination and subsequent proteasomal degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. Several sulfonamide-based compounds have been shown to recruit the RNA-binding proteins RBM39 and RBM23 to the CRL4-DCAF15 E3 ligase, leading to their degradation.[3][4]

Given the structural similarities, it is hypothesized that **LEQ803** may exhibit similar activity. The following protocols describe in vitro assays to test this hypothesis by measuring the binding of **LEQ803** to the CRL4-DCAF15 complex and its ability to induce the ubiquitination of a target protein, such as RBM39.

Signaling Pathway



The proposed mechanism of action for **LEQ803** as a molecular glue degrader involves the formation of a ternary complex between the DCAF15 subunit of the CRL4 E3 ubiquitin ligase, **LEQ803**, and a target protein (e.g., RBM39). This proximity induces the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome.



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LEQ803-induced protein degradation pathway.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described in vitro assays.

Table 1: **LEQ803** In Vitro Binding Affinity (TR-FRET)



| Compound | Target Protein | IC50 (nM) |
|------------------|----------------|-----------|
| LEQ803 | RBM39 | 150 |
| Control Compound | RBM39 | >10,000 |

Table 2: **LEQ803**-Induced In Vitro Ubiquitination

| Compound (1 µM) | Target Protein | Relative Ubiquitination (%) |
|------------------|----------------|-----------------------------|
| LEQ803 | RBM39 | 85 |
| Control Compound | RBM39 | 5 |
| No Compound | RBM39 | <1 |

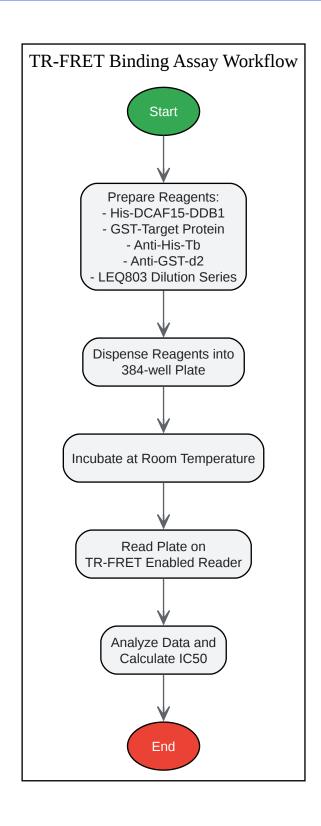
Experimental Protocols

In Vitro Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol describes a TR-FRET assay to measure the formation of the ternary complex between DCAF15, **LEQ803**, and a target protein.

Workflow Diagram:





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Workflow for the TR-FRET binding assay.

Materials:



- Purified His-tagged DCAF15-DDB1 complex
- Purified GST-tagged target protein (e.g., RBM39)
- Anti-His-Tb (Terbium) cryptate-conjugated antibody
- Anti-GST-d2-conjugated antibody
- LEQ803
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume white plates

Procedure:

- Prepare LEQ803 Dilution Series: Prepare a serial dilution of LEQ803 in assay buffer. The final concentration range should typically span from 1 nM to 100 μM.
- Prepare Reagent Mix: Prepare a master mix of His-DCAF15-DDB1, GST-Target Protein, Anti-His-Tb, and Anti-GST-d2 in assay buffer. The final concentrations should be optimized for the specific proteins and antibodies used.
- Dispense Reagents:
 - \circ Add 5 µL of the **LEQ803** dilution to each well of the 384-well plate.
 - Add 5 μL of the reagent mix to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Plate Reading: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 620 nm (for Terbium) and 665 nm (for d2).
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the log of the LEQ803 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

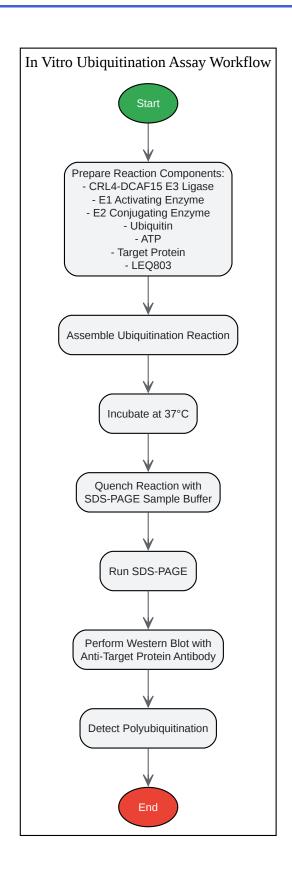


In Vitro Ubiquitination Assay

This protocol describes an assay to determine if **LEQ803** can induce the ubiquitination of a target protein by the CRL4-DCAF15 E3 ligase complex.

Workflow Diagram:





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